BenchChemオンラインストアへようこそ!

1-(4-(6-Nitrobenzo[d]thiazol-2-yl)piperazin-1-yl)-4-(phenylthio)butan-1-one

Lipophilicity Membrane permeability Drug-likeness

This 6-nitrobenzothiazole-piperazine hybrid (CAS 941924-92-1) is a unique, three-module pharmacophore. Unlike standard analogs, it features a critical 6-nitro group, a flexible butanone linker, and a phenylthio (thioether) tail—a combination that differentiates it from sulfonyl or shorter-chain derivatives. This specific architecture is designed for anticancer (HCT-116, MCF-7), antitubercular (Mtb DprE1), and CNS (MAO-A, AChE) structure-activity relationship (SAR) studies. The latent thioether handle also enables chemical proteomics probe development. Opt for exact structural matching to ensure target engagement fidelity.

Molecular Formula C21H22N4O3S2
Molecular Weight 442.55
CAS No. 941924-92-1
Cat. No. B2423715
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-(6-Nitrobenzo[d]thiazol-2-yl)piperazin-1-yl)-4-(phenylthio)butan-1-one
CAS941924-92-1
Molecular FormulaC21H22N4O3S2
Molecular Weight442.55
Structural Identifiers
SMILESC1CN(CCN1C2=NC3=C(S2)C=C(C=C3)[N+](=O)[O-])C(=O)CCCSC4=CC=CC=C4
InChIInChI=1S/C21H22N4O3S2/c26-20(7-4-14-29-17-5-2-1-3-6-17)23-10-12-24(13-11-23)21-22-18-9-8-16(25(27)28)15-19(18)30-21/h1-3,5-6,8-9,15H,4,7,10-14H2
InChIKeyIBVDMEQAWJRJMC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(4-(6-Nitrobenzo[d]thiazol-2-yl)piperazin-1-yl)-4-(phenylthio)butan-1-one (CAS 941924-92-1): Core Structural Identity and Procurement-Relevant Physicochemical Profile


1-(4-(6-Nitrobenzo[d]thiazol-2-yl)piperazin-1-yl)-4-(phenylthio)butan-1-one (CAS 941924-92-1) is a synthetic small molecule belonging to the benzothiazole-piperazine hybrid class. Its architecture integrates three pharmacophoric modules: a 6-nitrobenzothiazole core, a piperazine linker, and a phenylthio-terminated butanone side chain [1]. The molecular formula is C21H22N4O3S2 with a molecular weight of 442.55 g/mol. Key computed physicochemical descriptors include XLogP3 = 4.4, hydrogen bond acceptor count = 7, hydrogen bond donor count = 0, and rotatable bond count = 6 [1]. The 6-nitro substituent on the benzothiazole ring is a critical determinant of electronic character and potential bioreductive activation, while the phenylthio (thioether) moiety distinguishes this compound from sulfonyl-, phenoxy-, or unsubstituted alkyl-chain analogs in terms of lipophilicity and metabolic stability [2][3].

Why Generic Substitution Fails for 1-(4-(6-Nitrobenzo[d]thiazol-2-yl)piperazin-1-yl)-4-(phenylthio)butan-1-one (CAS 941924-92-1): Structural Specificity Dictates Pharmacological Signature


Benzothiazole-piperazine compounds are not functionally interchangeable. The 6-nitro group, the thioether (phenylthio) termination, and the four-carbon butanone linker each contribute independently to the overall pharmacological profile. Replacing the phenylthio group with a tosyl moiety (sulfonyl) increases polarity and hydrogen bond acceptor count, altering both solubility and membrane permeability [1]. Shortening the linker from butanone to ethanone reduces conformational flexibility and may restrict target engagement [1]. Substituting the 6-nitro group with other substituents (e.g., methoxy, methyl, or halogens) on the benzothiazole core has been shown to shift both potency and selectivity profiles in anticancer [2] and antimycobacterial [3] assays. These structural features are not decorative—they define the compound's pharmacophoric fingerprint. Procurement decisions must therefore be based on exact structural matching rather than class-level assumptions.

Quantitative Differentiation Evidence for 1-(4-(6-Nitrobenzo[d]thiazol-2-yl)piperazin-1-yl)-4-(phenylthio)butan-1-one (CAS 941924-92-1) vs. Closest Analogs


Phenylthio vs. Tosyl Termination: Lipophilicity and Hydrogen Bonding Capacity Differentiation for Procurement Targeting Membrane-Permeable Scaffolds

The target compound's phenylthio (thioether, -S-Ph) termination confers distinct lipophilicity and hydrogen bonding properties compared to the closest commercially available analog, 1-(4-(6-nitrobenzo[d]thiazol-2-yl)piperazin-1-yl)-4-tosylbutan-1-one (tosyl, -SO2-Ph). The target compound has a computed XLogP3 of 4.4 with 7 hydrogen bond acceptors (HBA) and 0 hydrogen bond donors (HBD) [1]. The tosyl analog, by virtue of the sulfonyl group, possesses two additional oxygen atoms, raising its molecular weight to 488.58 g/mol and likely increasing HBA count and polarity while reducing XLogP3 relative to the thioether [1]. This difference is critical for programs targeting intracellular or CNS-penetrant candidates where moderate-to-high lipophilicity and low HBD count are design prerequisites.

Lipophilicity Membrane permeability Drug-likeness

Butanone Linker Length: Conformational Flexibility Advantage Over Ethanone-Bridged Benzothiazole-Piperazine Analogs

The target compound features a four-carbon butanone linker (-C(=O)-CH2-CH2-CH2-) connecting the piperazine to the phenylthio group, with a rotatable bond count of 6 [1]. The commercially available analog 1-(4-(6-nitrobenzo[d]thiazol-2-yl)piperazin-1-yl)-2-(phenylthio)ethanone employs a shorter two-carbon ethanone linker (-C(=O)-CH2-), reducing rotatable bonds to approximately 4. This two-bond reduction constrains the spatial relationship between the benzothiazole-piperazine core and the terminal phenylthio group. Published SAR from benzothiazole-piperazine anticancer studies demonstrates that linker length influences both cytotoxic potency and selectivity: compounds with acetamide bridges showed variable IC50 values ranging from 7.23 µM to >50 µM depending on substitution, indicating that linker geometry modulates target interaction [2]. The butanone linker offers greater conformational sampling, potentially enabling distinct binding poses inaccessible to the ethanone analog.

Conformational flexibility Linker optimization Target engagement

6-Nitrobenzothiazole Pharmacophore: Class-Level Evidence of Anticancer Cytotoxicity and Apoptosis Induction for Procurement Targeting Oncology Programs

The 6-nitrobenzothiazole core present in the target compound is a validated pharmacophore for anticancer activity. In the benzothiazole-piperazine derivative class, compounds bearing the benzothiazole-piperazine scaffold demonstrated GI50 values indicating activity against hepatocellular (HUH-7), breast (MCF-7), and colorectal (HCT-116) cancer cell lines in sulphorhodamine B assays [1]. In a more recent study, novel benzothiazole-piperazine acetamide analogs exhibited selective cytotoxicity against A549 lung adenocarcinoma cells, with lead compounds 2c (IC50: 7.23±1.17 µM, SI: 6.93), 2d (IC50: 17.50±4.95 µM, SI: 11.59), and 2h (IC50: 10.83±0.76 µM, SI: 29.23) showing significant activity [2]. Compounds in this class induced apoptosis through caspase-3 activation, cell cycle arrest at G0/G1 phase, and mitochondrial membrane depolarization [2]. The nitro group at the 6-position is essential; replacement with methoxy, methyl, or unsubstituted analogs alters the activity profile substantially [1][2].

Anticancer Cytotoxicity Apoptosis Benzothiazole-piperazine

Nitrobenzothiazole-Piperazine Hybrids as Antimycobacterial Agents: Class-Level Activity Against Mycobacterium tuberculosis with Piperazine-Dependent Potency

Nitrobenzothiazole (BTZ) and nitrobenzothiazinone derivatives are a clinically validated class of antitubercular agents targeting decaprenylphosphoryl-β-D-ribose 2′-oxidase (DprE1) in M. tuberculosis [1]. Compounds containing N-piperazine moieties on the BTZ scaffold demonstrated excellent antitubercular activity with low cytotoxicity [1]. Second-generation BTZ analogs (e.g., PBTZ169) achieved MIC values as low as 32 nM against M. tuberculosis [2]. The introduction of piperazine substitution was identified as a key structural determinant for high potency, with piperazine-containing BTZs showing preferable metabolic stability [1][3]. The target compound's 6-nitrobenzothiazole core, piperazine linker, and thioether side chain position it within this privileged antitubercular chemical space, distinct from the tosyl analog whose sulfonyl group may introduce unfavorable polarity for mycobacterial cell wall penetration.

Antitubercular Mycobacterium tuberculosis DprE1 inhibition Nitrobenzothiazole

Monoamine Oxidase (MAO) Inhibition Potential of 6-Nitrobenzothiazole-Piperazine Derivatives: Class-Level Evidence Supporting CNS-Targeted Procurement

Benzothiazole-piperazine derivatives incorporating the 6-nitro substitution pattern have demonstrated potent monoamine oxidase (MAO) inhibitory activity. In a focused series of benzothiazole-piperazine compounds evaluated for hMAO inhibition, compound 3b exhibited an IC50 of 0.104±0.004 µM against MAO-A [1]. Additionally, a benzothiazole/piperazine derivative (BPCT) bearing a 6-nitro substituent demonstrated central acetylcholinesterase (AChE) inhibitory activity and improved streptozotocin-induced cognitive deficits in rats, suggesting CNS penetration capability for this chemotype [2]. The target compound's XLogP3 of 4.4 and zero HBD count are consistent with CNS drug-like properties, supporting its evaluation in neurotherapeutic programs targeting MAO or cholinesterase enzymes [3].

MAO inhibition Neurotherapeutics 6-Nitrobenzothiazole Piperazine

Phenylthio (Thioether) Metabolic Stability Advantage Over Sulfonyl (Tosyl) Analogs: Implications for In Vivo Pharmacokinetic Performance

The thioether (-S-) linkage in the phenylthio group of the target compound is predicted to undergo distinct metabolic processing compared to the sulfonyl (-SO2-) group in the tosyl analog. Thioethers are primarily metabolized via cytochrome P450-mediated S-oxidation to sulfoxides and sulfones, whereas sulfones are generally metabolically inert and are primarily eliminated unchanged or via phase II conjugation [1]. This difference has practical consequences: the thioether compound may serve as a prodrug form (with the sulfoxide/sulfone metabolites potentially contributing to activity), while the tosyl analog offers a fixed oxidation state. In the context of antitubercular benzothiazinones, metabolic stability of piperazine-containing derivatives was explicitly identified as a key optimization parameter, with metabolic soft spots guiding subsequent analog design [2]. The target compound's thioether moiety provides a synthetic handle for both metabolic tuning and further derivatization (e.g., oxidation state control) that is unavailable in the pre-oxidized tosyl analog.

Metabolic stability Thioether Pharmacokinetics Structural differentiation

High-Impact Research and Procurement Application Scenarios for 1-(4-(6-Nitrobenzo[d]thiazol-2-yl)piperazin-1-yl)-4-(phenylthio)butan-1-one (CAS 941924-92-1)


Oncology Drug Discovery: Lead Optimization Starting Point for Benzothiazole-Piperazine Anticancer Agents

The target compound is positioned as a structurally differentiated starting point for anticancer lead optimization programs. The established cytotoxicity of benzothiazole-piperazine derivatives against HUH-7 (hepatocellular), MCF-7 (breast), HCT-116 (colorectal), and A549 (lung) cancer cell lines [1][2] provides a strong class-level efficacy rationale. The target compound's unique combination of a 6-nitro group, butanone linker, and phenylthio tail offers unexplored chemical space within this validated scaffold. Procurement for SAR campaigns should prioritize testing in the sulphorhodamine B (SRB) or MTT assay panels against the aforementioned cell lines, with cisplatin as a positive control comparator [2]. Downstream mechanistic profiling should include Annexin V-FITC/PI apoptosis assays, caspase-3 activation measurement, and mitochondrial membrane potential assessment, as these endpoints have been validated for the benzothiazole-piperazine chemotype [2].

Antitubercular Drug Discovery: DprE1-Targeted Screening with Nitrobenzothiazole-Piperazine Chemotype

Given the clinically validated activity of nitrobenzothiazole and nitrobenzothiazinone derivatives against Mycobacterium tuberculosis via DprE1 inhibition [1], the target compound represents a novel entry within this pharmacophore class. Procurement should be directed toward whole-cell MIC determination against M. tuberculosis H37Rv (and drug-resistant clinical isolates), with PBTZ169 or BTZ043 as positive controls (reference MIC = 32 nM for optimized analogs) [2]. The phenylthio-butanone side chain differentiates the target from existing BTZ chemical matter and may address resistance liabilities or improve pharmacokinetic properties. Follow-up studies should include DprE1 enzyme inhibition assays, cytotoxicity profiling in Vero or HepG2 cells, and microsomal/metabolic stability assessment, consistent with the optimization framework described for piperazine-containing BTZ derivatives [1][3].

Neurotherapeutic Discovery: MAO-A and Cholinesterase Inhibitor Screening for CNS Disorders

The 6-nitrobenzothiazole-piperazine scaffold has demonstrated potent MAO-A inhibition (IC50 as low as 0.104 µM) and central AChE inhibitory activity with in vivo cognitive benefit [1][2]. The target compound's favorable CNS physicochemical profile—XLogP3 = 4.4, zero HBD, moderate MW (442.55 g/mol)—aligns with established CNS drug-likeness criteria [3]. Procurement for neurotherapeutic programs should include in vitro screening against recombinant human MAO-A and MAO-B, acetylcholinesterase (AChE), and butyrylcholinesterase (BuChE) at concentrations spanning 0.01–100 µM. The thioether moiety may contribute to enhanced brain penetration relative to more polar analogs, a hypothesis testable via parallel artificial membrane permeability assay (PAMPA-BBB) or in situ brain perfusion studies [3].

Chemical Biology Tool Compound: Thioether-Containing Benzothiazole-Piperazine Probe for Target Identification and Chemoproteomics

The target compound's thioether group offers a latent reactive handle (via oxidation to sulfoxide/sulfone or alkylation to sulfonium) that may be exploited for chemical proteomics applications. Unlike the metabolically inert tosyl analog, the thioether can be selectively oxidized or derivatized to generate affinity probes or activity-based protein profiling (ABPP) reagents [1]. Procurement for chemical biology programs should focus on the compound's utility as a scaffold for installing photoaffinity labels (e.g., diazirine) or click chemistry handles (e.g., alkyne) via the phenyl ring or the butanone chain, enabling target deconvolution studies for the benzothiazole-piperazine phenotype. The compound's moderate complexity (30 heavy atoms, 6 rotatable bonds) makes it synthetically tractable for such derivatization [2].

Quote Request

Request a Quote for 1-(4-(6-Nitrobenzo[d]thiazol-2-yl)piperazin-1-yl)-4-(phenylthio)butan-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.